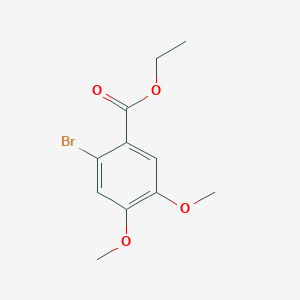

Ethyl 2-bromo-4,5-dimethoxybenzoate

Description

Significance as a Versatile Building Block in Synthetic Methodologies

Ethyl 2-bromo-4,5-dimethoxybenzoate is a key starting material in multi-step organic syntheses. Its strategic placement of functional groups allows for a variety of chemical transformations. The bromo substituent serves as a handle for introducing molecular complexity, particularly through metal-catalyzed cross-coupling reactions. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, providing further pathways for derivatization.

The synthesis of its parent compound, 2-bromo-4,5-dimethoxybenzoic acid, is well-documented and often starts from the inexpensive 3,4-dimethoxy-toluene. google.com This accessibility enhances the utility of its ethyl ester derivative in synthetic campaigns. For instance, the related 2-bromo-4,5-dimethoxybenzaldehyde (B182550) is a precursor in the synthesis of 2,4,5-trisubstituted benzaldehydes and phenethylamines, highlighting the potential of this substitution pattern for creating diverse molecular scaffolds. mdma.ch

Contextualization within Halogenated Aromatic Esters and Veratrole Derivatives

The chemical behavior of this compound is best understood by considering its classification within two important families of organic compounds: halogenated aromatic esters and veratrole derivatives.

Halogenated Aromatic Esters: This class of compounds is characterized by having at least one halogen atom and an ester group attached to an aromatic ring. The halogen, in this case, bromine, is a key functional group that significantly influences the molecule's reactivity. It acts as a leaving group in nucleophilic aromatic substitution reactions and, more importantly, enables a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). uwindsor.carsc.org These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The ester group, while generally deactivating the ring towards electrophilic attack, provides a site for subsequent functional group interconversion. msu.edu

Veratrole Derivatives: Veratrole, or 1,2-dimethoxybenzene, is the parent structure from which the dimethoxy substitution pattern is derived. wikipedia.orggoogle.com The two methoxy (B1213986) groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. wikipedia.org They are ortho-, para-directing substituents. In the case of this compound, the positions of the substituents are fixed, but the electron-rich nature of the veratrole core influences the reactivity of the entire molecule, including the aryl-bromide bond. wikipedia.org

Overview of Research Domains Pertaining to Aryl Halides and Ester Functional Groups

The synthetic utility of this compound is rooted in the extensive and well-established chemistry of its primary functional groups: the aryl halide and the ester.

Aryl Halides: Aryl halides are indispensable in modern organic synthesis. Their ability to participate in oxidative addition with low-valent transition metal catalysts, particularly palladium, forms the basis of numerous cross-coupling reactions. uwindsor.ca This has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and materials science. nih.gov The reactivity of aryl halides is dependent on the halogen (I > Br > Cl) and the electronic nature of the ring, with electron-withdrawing groups generally increasing reactivity. uwindsor.ca

Ester Functional Groups: Esters are one of the most common functional groups in organic chemistry. They are frequently used as protecting groups for carboxylic acids. The esterification of a carboxylic acid, such as 2-bromo-4,5-dimethoxybenzoic acid, is a standard transformation. mdpi.com Esters can be converted into a wide array of other functional groups, including primary alcohols (via reduction), amides (via aminolysis), and other esters (via transesterification), making them a versatile functional handle in complex syntheses.

Scope and Objectives of the Research Outline for this compound

The objective of this article is to provide a focused overview of this compound from the perspective of an organic chemist. It highlights its identity as a multifunctional building block. The discussion is centered on its chemical nature, its place within the families of halogenated aromatic esters and veratrole derivatives, and the fundamental reactivity patterns of its constituent functional groups that make it a valuable tool in synthetic organic chemistry.

Compound Data

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6767-33-5 |

| Molecular Formula | C₁₁H₁₃BrO₄ |

| Molecular Weight | 290.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 76-78 °C |

| Boiling Point | ~356.7 °C at 760 mmHg (Predicted) |

| Density | ~1.45 g/cm³ (Predicted) |

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-aminoindan-2-phosphonic acid |

| 2-bromo-4,5-dimethoxybenzaldehyde |

| 2-bromo-4,5-dimethoxybenzoic acid |

| 3,4-dimethoxy-toluene |

| Aluminum bromide |

| Aniline |

| Benzoic acid |

| Bromine |

| This compound |

| Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate |

| Guaiacol |

| Iodine |

| Iodine chloride |

| Phenylalanine |

| Phenol (B47542) |

| Salicylic acid |

| Veratraldehyde |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBJBDYYECGMBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Br)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Bromo 4,5 Dimethoxybenzoate

Direct Bromination Approaches

Direct bromination involves the introduction of a bromine atom onto the aromatic ring of a pre-existing ethyl benzoate (B1203000) derivative. This approach is often favored for its atom economy and potentially shorter synthetic sequence.

Bromination of Ethyl Veratrate

A primary and direct route to Ethyl 2-bromo-4,5-dimethoxybenzoate is the electrophilic aromatic substitution of Ethyl 4,5-dimethoxybenzoate, commonly known as ethyl veratrate. This reaction typically employs molecular bromine as the brominating agent in a suitable solvent system.

The bromination of ethyl veratrate is effectively carried out using a solution of bromine in glacial acetic acid. google.com A solution of ethyl veratrate in glacial acetic acid is prepared in a reaction vessel equipped for stirring and controlled addition of reagents. google.com The use of glacial acetic acid as a solvent is advantageous as it is relatively polar, capable of dissolving the reactants, and can facilitate the electrophilic substitution process. google.comyoutube.comyoutube.com

A solution of bromine in glacial acetic acid is then added to the ethyl veratrate solution. google.com This method allows for a controlled introduction of the brominating agent, which is crucial for managing the reaction's exothermicity and selectivity. google.com

Table 1: Reagents for Direct Bromination of Ethyl Veratrate

| Reactant/Reagent | Function | Reference |

| Ethyl Veratrate | Starting Material | google.com |

| Bromine | Brominating Agent | google.com |

| Glacial Acetic Acid | Solvent | google.com |

Precise control of reaction time and temperature is critical for achieving a good yield and minimizing the formation of byproducts. The reaction flask is typically cooled in an ice bath to maintain a temperature of 0-5 °C during the addition of the bromine solution. google.com This low temperature helps to control the rate of the reaction and prevent over-bromination or other side reactions. google.com

The addition of the bromine solution is performed slowly over a period of approximately 45 minutes with continuous stirring. google.com After the addition is complete, the reaction mixture is stirred for an additional two hours while maintaining the cool temperature to ensure the reaction proceeds to completion. google.com

Upon completion of the reaction, the product, this compound, is isolated through precipitation. Water is added to the reaction mixture, which causes the organic product to precipitate out of the aqueous/acetic acid solution. google.com

The resulting precipitate is collected by filtration. google.com The collected solid is then washed sequentially with water and a saturated sodium thiosulfate (B1220275) solution. google.com The water wash helps to remove any remaining acetic acid and water-soluble impurities, while the sodium thiosulfate wash is essential for quenching and removing any unreacted bromine. google.com Finally, the purified product is dried to yield colorless needles. google.com

The direct bromination of ethyl veratrate has been reported to yield this compound as colorless needles with a melting point of 83-85 °C. google.com The reported yield for this specific procedure is 54.5% of the theoretical amount. google.com While this method provides a direct route to the target compound, the moderate yield suggests that optimization of reaction conditions or alternative synthetic strategies might be desirable for higher efficiency.

Table 2: Summary of Direct Bromination of Ethyl Veratrate

| Parameter | Details | Reference |

| Starting Material | Ethyl Veratrate | google.com |

| Reagents | Bromine, Glacial Acetic Acid | google.com |

| Temperature | 0-5 °C | google.com |

| Reaction Time | 45 min addition, 2 hr stirring | google.com |

| Isolation | Precipitation with water, filtration | google.com |

| Purification | Washing with water and sodium thiosulfate | google.com |

| Product Form | Colorless needles | google.com |

| Melting Point | 83-85 °C | google.com |

| Yield | 54.5% | google.com |

Bromination of 3,4-Dimethoxybenzoic Acid Precursors Followed by Esterification

An alternative synthetic strategy involves the bromination of a suitable precursor, 3,4-dimethoxybenzoic acid (veratric acid), to form 2-bromo-4,5-dimethoxybenzoic acid, which is then esterified to the desired ethyl ester. This two-step approach allows for the purification of the intermediate acid, potentially leading to a purer final product.

The bromination of 3,4-dimethoxybenzoic acid can be achieved using various brominating agents and conditions. Subsequently, the resulting 2-bromo-4,5-dimethoxybenzoic acid can be converted to its ethyl ester via standard esterification methods, such as Fischer esterification. This typically involves refluxing the carboxylic acid in absolute ethanol (B145695) with a catalytic amount of a strong acid, like sulfuric acid. mdpi.com The reaction progress can be monitored by techniques like thin-layer chromatography. mdpi.com

Work-up for such an esterification generally involves removing the excess ethanol under reduced pressure, followed by an aqueous workup. mdpi.com The crude ester is often extracted into an organic solvent like diethyl ether. mdpi.com The organic layer is then washed with a dilute solution of a base, such as sodium carbonate, to remove any unreacted carboxylic acid, followed by washing with water and drying over an anhydrous salt. mdpi.com

Precursor Synthesis Strategies

The journey to this compound begins with the synthesis of its key intermediate, 2-bromo-4,5-dimethoxybenzoic acid. This precursor can be prepared from several commercially available starting materials, with 3,4-dimethoxytoluene (B46254) and 3,4-dimethoxybenzaldehyde (B141060) being two common choices. google.com Another economically viable starting material is 3,4-dimethoxybenzoic acid. google.com

A method starting from the inexpensive 3,4-dimethoxytoluene involves a two-step process. First, a directed bromination of the toluene (B28343) derivative is carried out, followed by the oxidation of the methyl group to a carboxylic acid. google.com The initial bromination is performed by reacting 3,4-dimethoxytoluene with a metal bromide, hydrogen peroxide, and sulfuric acid. google.com The resulting 2-bromo-4,5-dimethoxytoluene is then oxidized using a potent oxidizing agent like potassium permanganate (B83412) to yield 2-bromo-4,5-dimethoxybenzoic acid. google.com

Alternatively, 3,4-dimethoxybenzaldehyde can serve as the precursor. google.com This pathway also involves bromination of the aromatic ring, followed by oxidation of the aldehyde group to a carboxylic acid. google.commdma.ch The starting 3,4-dimethoxybenzaldehyde itself can be synthesized from the readily available vanillin (B372448) by alkylation of the phenolic hydroxyl group. mdma.ch

| Starting Material | Reagents | Product | Yield | Reference |

| 3,4-Dimethoxytoluene | 1. Metal Bromide, H₂O₂, H₂SO₄2. KMnO₄, Tetrabutylammonium bromide | 2-Bromo-4,5-dimethoxybenzoic acid | High | google.com |

| 3,4-Dimethoxybenzaldehyde | 1. Bromine, Acetic Acid2. Oxidation | 2-Bromo-4,5-dimethoxybenzoic acid | - | google.com |

| 3,4-Dimethoxybenzoic acid | Bromine, Concentrated HCl | 2-Bromo-4,5-dimethoxybenzoic acid | High | google.com |

This table summarizes the different precursor synthesis strategies for 2-bromo-4,5-dimethoxybenzoic acid.

Selective Aromatic Bromination

A critical step in the synthesis is the selective introduction of a bromine atom at the 2-position of the 4,5-dimethoxy-substituted benzene (B151609) ring. This is an electrophilic aromatic substitution reaction. mdma.chresearchgate.net The directing effects of the two methoxy (B1213986) groups and the existing substituent (either methyl or carboxyl/aldehyde) guide the incoming electrophile. However, achieving high regioselectivity can be challenging. For instance, the bromination of 3,4-dimethoxybenzaldehyde can be complicated by steric hindrance and electronic effects, potentially leading to the formation of undesired isomers. google.com

The choice of solvent plays a pivotal role in directing the bromination and influencing the reaction's efficiency.

Acetic Acid : Historically, acetic acid has been used as a solvent for the bromination of 3,4-dimethoxybenzaldehyde. mdma.chgoogle.com

Methanol (B129727) : Substituting methanol for acetic acid in the bromination of 3,4-dimethoxybenzaldehyde has been shown to significantly improve yields to the 90-92% range. mdma.ch Ethanol was found to be less effective due to lower solubility of the reactants and consequently, lower yields. mdma.ch

Concentrated Hydrochloric Acid : When starting from 3,4-dimethoxybenzoic acid, conducting the bromination with bromine in concentrated hydrochloric acid provides a method for producing high-purity 2-bromo-4,5-dimethoxybenzoic acid with high yield. google.com A hydrochloric acid concentration of 33% or higher is reported to be preferable. google.com

Careful management of temperature and reaction time is essential for maximizing product yield and minimizing side reactions.

Bromination of 3,4-dimethoxytoluene : This reaction is typically conducted at a temperature of 30–60 °C for a duration of 2–4 hours. google.com The subsequent oxidation step requires more elevated temperatures of 50–90 °C for 5–6 hours. google.com

Bromination of 3,4-dimethoxybenzaldehyde in Methanol : The addition of bromine is controlled to keep the reaction temperature below 40 °C. The mixture is then stirred for an hour at this temperature before being heated to reflux. mdma.ch

Bromination in Concentrated Hydrochloric Acid : For the reaction involving 3,4-dimethoxybenzoic acid, it has been noted that prolonging the reaction time can lead to an increased yield of the desired product. google.com

| Parameter | Bromination of 3,4-dimethoxytoluene | Bromination of 3,4-dimethoxybenzaldehyde | Bromination of 3,4-dimethoxybenzoic acid |

| Solvent | Water | Methanol | Concentrated Hydrochloric Acid |

| Temperature | 30-60 °C | <40 °C then reflux | - |

| Duration | 2-4 hours | ~1 hour then reflux | Prolonged time increases yield |

| Yield | ~97% (of brominated toluene) | 90-92% (of brominated aldehyde) | High |

This table compares the reaction conditions for the selective bromination step using different precursors and solvents.

The primary challenge in the bromination step is to prevent the formation of isomeric by-products. The electron-donating methoxy groups activate the ring for electrophilic substitution, but can also lead to substitution at other available positions, such as C-6. google.com

The synthesis using 3,4-dimethoxybenzaldehyde in methanol has proven effective in minimizing the formation of the 6-bromo isomer, with reports indicating less than 1% of this by-product. mdma.ch Similarly, the use of concentrated hydrochloric acid as a solvent for the bromination of 3,4-dimethoxybenzoic acid results in high selectivity for the desired 2-bromo isomer, with only small amounts of by-products generated. google.com

Subsequent Esterification to the Ethyl Ester

The final step in the synthesis is the conversion of the 2-bromo-4,5-dimethoxybenzoic acid intermediate into its corresponding ethyl ester, this compound. This transformation is typically achieved through an acid-catalyzed esterification, often referred to as a Fischer esterification. masterorganicchemistry.com

Fischer esterification involves reacting the carboxylic acid with an alcohol—in this case, ethanol—in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comyoutube.com Following a series of proton transfer steps and the elimination of a water molecule, the final ester product is formed. masterorganicchemistry.commasterorganicchemistry.com

Key conditions for a successful acid-catalyzed esterification include:

Catalyst : Strong acids like sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas are commonly used. masterorganicchemistry.comyoutube.com

Alcohol : Ethanol is used as both the reactant and often as the solvent. Using a large excess of ethanol can shift the reaction equilibrium towards the product side, thereby increasing the yield of the ester. masterorganicchemistry.com

Temperature : The reaction is typically heated under reflux to increase the reaction rate. researchgate.net

While specific conditions for the esterification of 2-bromo-4,5-dimethoxybenzoic acid are not extensively detailed, a patent describes the formation of this compound as colorless needles with a melting point of 83-85 °C. google.com The general principles of Fischer esterification are directly applicable to this specific transformation. masterorganicchemistry.comresearchgate.net

Other Esterification Protocols

Beyond the more common esterification methods, alternative protocols can be employed for the synthesis of this compound from its corresponding carboxylic acid, 2-bromo-4,5-dimethoxybenzoic acid. These methods can be particularly useful when dealing with substrates that are sensitive to the harsh conditions of traditional Fischer esterification.

The Steglich esterification is a mild method that utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net This reaction proceeds at room temperature and can accommodate a wide range of functional groups due to its gentle nature. rsc.org The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol (ethanol in this case) to yield the ester and a urea (B33335) byproduct. nih.gov A key advantage of the Steglich esterification is its ability to be performed under neutral conditions, thus avoiding potential side reactions associated with acidic or basic methods. researchgate.net

Another powerful technique is the Mitsunobu reaction , which allows for the conversion of a primary or secondary alcohol to an ester under mild, neutral conditions. researchgate.net This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). d-nb.info The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center, a feature that is significant in the synthesis of complex molecules. researchgate.net The Mitsunobu reaction is known for its high efficiency in forming esters from various benzoic acids and phenols. researchgate.net

These alternative esterification methods offer valuable options for the synthesis of this compound, particularly when substrate sensitivity or the need for mild conditions are primary considerations.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from different starting materials and pathways. A comparative analysis of these routes is essential for selecting the most suitable method based on factors like yield, purity, and scalability.

Efficiency and Overall Yield Comparisons

Two primary synthetic strategies for this compound involve either brominating an existing ester or esterifying a pre-brominated acid.

One documented route involves the direct bromination of ethyl 3,4-dimethoxybenzoate (ethyl veratrate) using bromine in glacial acetic acid. This method has been reported to yield this compound at 54.5%. google.com

An alternative pathway begins with the bromination of 3,4-dimethoxybenzaldehyde, which can be achieved in high yields of 90-92%. mdma.ch The resulting 2-bromo-4,5-dimethoxybenzaldehyde (B182550) can then be oxidized to 2-bromo-4,5-dimethoxybenzoic acid. A patent for a similar process, the synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile from 3,4-dimethoxybenzaldehyde, reports a four-step process with a total yield of 50.1%. google.com Following oxidation, the 2-bromo-4,5-dimethoxybenzoic acid would undergo esterification. While the yield of the individual oxidation and esterification steps would need to be considered, the high yield of the initial bromination step makes this a potentially efficient route.

Another approach starts with the directed bromination of 3,4-dimethoxy-toluene, followed by oxidation to 2-bromo-4,5-dimethoxybenzoic acid, which is then esterified. google.com This method is touted for its high product yield and use of inexpensive raw materials. google.com

| Starting Material | Key Steps | Reported Overall Yield | Reference |

| Ethyl 3,4-dimethoxybenzoate | Direct Bromination | 54.5% | google.com |

| 3,4-Dimethoxybenzaldehyde | Bromination, Oxidation, Esterification | >50% (projected) | mdma.chgoogle.com |

| 3,4-Dimethoxytoluene | Bromination, Oxidation, Esterification | High (not specified) | google.com |

Regioselectivity and By-product Profiles of Different Methods

The bromination of the dimethoxy-substituted benzene ring is a critical step where regioselectivity plays a significant role. The electron-donating nature of the two methoxy groups directs the incoming bromine atom. In the case of 3,4-dimethoxybenzaldehyde, bromination occurs selectively at the 2-position, yielding 2-bromo-4,5-dimethoxybenzaldehyde with less than 1% of the isomeric 6-bromo product being formed. mdma.ch This high regioselectivity is crucial for obtaining a pure final product and simplifies the purification process.

When starting with 3,4-dimethoxybenzoic acid, bromination in concentrated hydrochloric acid has been shown to achieve highly selective bromination at the 6-position (equivalent to the 2-position relative to the ester group after esterification). google.com This method is reported to produce high-purity 2-bromo-4,5-dimethoxybenzoic acid with minimal by-products. google.com

In contrast, direct bromination of ethyl 3,4-dimethoxybenzoate may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers that require careful separation. The formation of N-acylureas as by-products can occur during Steglich esterification if the reaction is slow, although this can be suppressed by the use of DMAP. rsc.org

Scalability Considerations for Industrial Applications

For industrial production, the scalability of a synthetic route is a paramount concern. The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde, a key precursor, has been successfully scaled up to 100 kg quantities with consistently high yields (90-92%). mdma.ch This demonstrates the robustness and industrial viability of this initial step. The use of readily available and inexpensive starting materials, as highlighted in the route from 3,4-dimethoxytoluene, is also a significant advantage for large-scale manufacturing. google.com

The choice of reagents and reaction conditions also impacts scalability. Fischer esterification, while a classic method, often requires a large excess of alcohol and an acid catalyst, which can pose challenges for large-scale workup and waste management. masterorganicchemistry.comyoutube.com In contrast, the development of greener esterification protocols with easier purification procedures can enhance the industrial applicability of these routes.

Emerging Green Chemistry Approaches in Bromination and Esterification

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and enhance safety.

Development of Environmentally Benign Solvents

A significant focus in green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. In the context of esterification, traditional solvents like chlorinated hydrocarbons and N,N-dimethylformamide (DMF) are being substituted.

Other green solvent strategies include the use of dimethyl carbonate (DMC) in conjunction with Mukaiyama's reagent for Steglich-type reactions, which has been identified as a safer and more sustainable combination. semanticscholar.org

Catalytic Systems for Enhanced Sustainability

The drive towards greener and more sustainable chemical manufacturing has led to the exploration of catalytic systems in the synthesis of this compound and its precursors. These catalysts offer advantages such as increased reaction rates, higher yields, improved selectivity, and milder reaction conditions, which contribute to a more environmentally friendly process.

One notable catalytic approach is employed in the synthesis of the key intermediate, 2-bromo-4,5-dimethoxybenzoic acid, from 3,4-dimethoxy-toluene. This process involves an initial directed bromination, followed by an oxidation step. In the oxidation of the intermediate 2-bromo-4,5-dimethoxy toluene, a phase-transfer catalyst, Tetrabutylammonium bromide, is utilized alongside an oxidizing agent like potassium permanganate. google.com The use of a phase-transfer catalyst is crucial for facilitating the reaction between reactants that are in different phases (e.g., an aqueous oxidizing agent and an organic substrate). This catalytic system allows the reaction to proceed under milder conditions, which can reduce energy consumption and the formation of byproducts. google.com

Another critical catalytic step is the esterification of 2-bromo-4,5-dimethoxybenzoic acid to the final product, this compound. This transformation is commonly achieved through acid-catalyzed esterification, often referred to as Fischer esterification. A catalytic amount of a strong acid, such as sulfuric acid, is used to protonate the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol. mdpi.com This method is highly effective and uses only a small, catalytic quantity of the acid, which is a hallmark of a sustainable process. mdpi.com

The table below summarizes the catalytic systems involved in the synthesis of this compound and its precursor.

| Synthetic Step | Catalyst | Reactants | Product | Catalyst Function | Reference |

| Oxidation | Tetrabutylammonium bromide | 2-bromo-4,5-dimethoxy toluene, Potassium permanganate | 2-bromo-4,5-dimethoxybenzoic acid | Phase-transfer catalyst | google.com |

| Esterification | Sulfuric Acid | 2-bromo-4,5-dimethoxybenzoic acid, Ethanol | This compound | Acid catalyst | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbons. For Ethyl 2-bromo-4,5-dimethoxybenzoate, NMR analysis, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard, reveals the distinct electronic environments of its constituent atoms. beilstein-journals.orgrsc.org

Carbon-13 NMR (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom produces a distinct signal.

The spectrum shows a total of 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at a low field around 165.2 ppm. The aromatic carbons attached to electronegative oxygen atoms (C-4 and C-5) are found at approximately 152.4 ppm and 148.2 ppm. The carbon attached to the bromine atom (C-2) is observed around 114.9 ppm, while the other quaternary aromatic carbon (C-1) appears at 115.8 ppm. The two aromatic carbons bearing a hydrogen atom (C-3 and C-6) have signals at 117.7 ppm and 114.2 ppm, respectively.

The aliphatic carbons of the ethyl group appear at higher fields. The methylene (B1212753) carbon (-OCH₂-) is observed at 61.6 ppm, and the methyl carbon (-CH₃) is found at 14.3 ppm. The carbons of the two methoxy (B1213986) groups give signals at 56.2 ppm and 56.1 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C =O (Ester) | 165.2 |

| C -4 (Aromatic) | 152.4 |

| C -5 (Aromatic) | 148.2 |

| C -1 (Aromatic) | 115.8 |

| C -2 (Aromatic) | 114.9 |

| C -3 (Aromatic) | 117.7 |

| C -6 (Aromatic) | 114.2 |

| -OC H₂CH₃ (Ethyl) | 61.6 |

| -OC H₃ (Methoxy) | 56.2 |

| -OC H₃ (Methoxy) | 56.1 |

| -OCH₂C H₃ (Ethyl) | 14.3 |

Note: Data is compiled from typical values for similar structures and may vary slightly based on experimental conditions.

Application of DEPT (Distortionless Enhancement by Polarization Transfer) Sequences

DEPT NMR spectroscopy is instrumental in differentiating between methyl (CH3), methylene (CH2), and methine (CH) groups, which is crucial for the complete assignment of the carbon skeleton of this compound.

A typical DEPT-135 experiment would exhibit positive signals for CH3 and CH groups and negative signals for CH2 groups. Quaternary carbons, such as the carbonyl carbon and the aromatic carbons attached to the bromine and methoxy groups, are absent in DEPT spectra. This information, when combined with the standard broadband proton-decoupled 13C NMR spectrum, allows for the unequivocal assignment of each carbon signal.

Table 1: Expected DEPT-135 NMR Data for this compound

| Functional Group | Expected DEPT-135 Phase |

| CH3 (ethyl) | Positive |

| CH2 (ethyl) | Negative |

| OCH3 (methoxy) | Positive |

| CH (aromatic) | Positive |

| C (quaternary aromatic) | No Signal |

| C=O (ester) | No Signal |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms within the this compound molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with their directly attached carbon atoms. This allows for the unambiguous assignment of the protonated carbons in the molecule. For instance, the protons of the ethyl group's methylene (CH2) and methyl (CH3) would show correlations to their respective carbon signals. Similarly, the aromatic protons would correlate to their corresponding aromatic carbons, and the methoxy protons to the methoxy carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range correlations between protons and carbons, typically over two to three bonds. This is critical for piecing together the molecular framework. Key HMBC correlations expected for this compound would include:

Correlations from the ethyl group protons to the ester carbonyl carbon.

Correlations from the aromatic protons to adjacent and geminal carbons, helping to confirm the substitution pattern on the benzene (B151609) ring.

Correlations from the methoxy group protons to their respective aromatic carbons.

Together, HSQC and HMBC spectra provide a detailed and unambiguous map of the molecular structure, confirming the placement of the bromo and dimethoxy substituents on the aromatic ring and the ethyl ester group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).

Table 2: HRMS Data for this compound

| Ion | Calculated m/z |

| [M]+ (for 79Br) | 289.0022 |

| [M]+ (for 81Br) | 291.0002 |

| [M+H]+ (for 79Br) | 290.0100 |

| [M+H]+ (for 81Br) | 292.0080 |

| [M+Na]+ (for 79Br) | 311.9920 |

| [M+Na]+ (for 81Br) | 313.9899 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. It serves a dual purpose: assessing the purity of a sample by separating it from any volatile impurities and providing a mass spectrum that can be used for structural confirmation through fragmentation analysis. The resulting mass spectrum would display a characteristic molecular ion peak and several fragment ions corresponding to the loss of specific functional groups, such as the ethoxy or methoxy groups. Analysis of related brominated compounds by GC-MS has shown characteristic fragmentation patterns that aid in the identification of regioisomers. researchgate.netpsu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurities

For the analysis of any non-volatile or thermally labile impurities that may be present in a sample of this compound, liquid chromatography-mass spectrometry is the method of choice. LC-MS can separate these impurities from the main compound, and the subsequent mass analysis can help in their identification. This is particularly important for ensuring the high purity of the compound, especially when it is used as an intermediate in the synthesis of pharmaceuticals or other high-value chemicals. Studies on related compounds have demonstrated the utility of LC-MS in metabolic analysis and the identification of various metabolites. researchgate.netnih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm-1) | Description |

| C=O (ester) | 1720-1740 | Strong, sharp absorption |

| C-O (ester) | 1250-1300 | Strong absorption |

| C-H (aromatic) | 3000-3100 | Weak to medium absorption |

| C-H (aliphatic) | 2850-3000 | Medium to strong absorption |

| C=C (aromatic) | 1450-1600 | Multiple medium to weak bands |

| C-O (ether) | 1000-1150 | Strong absorption |

| C-Br | 500-600 | Weak to medium absorption |

The presence of a strong band around 1730 cm-1 is a clear indicator of the ester carbonyl group. mdpi.com The various C-H, C-O, and C=C stretching and bending vibrations would further confirm the presence of the aromatic ring, ethyl, and methoxy groups, providing a complete picture of the functional group composition of the molecule.

Identification of Characteristic Functional Group Vibrations

The infrared spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. By analogy with related compounds like ethyl 2,6-dimethoxybenzoate, the following vibrations can be predicted bldpharm.com:

Ester Carbonyl (C=O) Stretch: A strong absorption band is anticipated in the region of 1720–1700 cm⁻¹. This intense peak is a hallmark of the ester functional group.

C-O Stretches of Methoxy and Ester Groups: The two methoxy groups and the ester linkage would give rise to characteristic C-O stretching vibrations. These are typically observed in the fingerprint region of the IR spectrum.

Aromatic C-H Stretches: Vibrations corresponding to the carbon-hydrogen bonds on the benzene ring are expected in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretches: The ethyl group will produce characteristic C-H stretching bands from its methylene (–CH₂) and methyl (–CH₃) components, typically appearing around 2965 and 2843 cm⁻¹, respectively bldpharm.com.

These vibrational signatures collectively provide a unique spectral fingerprint for the molecule, confirming the presence of the ester and dimethoxy-substituted aromatic ring.

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, the analysis of a closely related isomer, ethyl 2,6-dimethoxybenzoate, offers a robust model for what can be expected bldpharm.com.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction analysis would unambiguously determine the solid-state conformation of this compound. This technique would yield precise information on the spatial arrangement of all atoms, including the bromine, methoxy, and ethyl ester substituents on the benzene ring. For instance, the analysis of ethyl 2,6-dimethoxybenzoate revealed that it crystallizes in the triclinic space group P-1 bldpharm.com. A similar detailed analysis for the target compound would provide its unit cell parameters (a, b, c, α, β, γ), volume, and the number of molecules per unit cell (Z).

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed crystallographic study would provide a comprehensive table of all bond lengths, bond angles, and dihedral angles within the molecule. Key parameters of interest would include:

The C-Br bond length.

The bond lengths and angles associated with the ester and methoxy groups.

The planarity of the benzene ring.

The dihedral angle between the plane of the ester group and the plane of the aromatic ring. This angle is influenced by the steric hindrance imposed by the adjacent bromine atom and methoxy group.

These precise measurements are crucial for understanding the electronic and steric effects of the substituents on the molecular geometry.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound pack in a crystal lattice is determined by a network of intermolecular interactions. Analysis of the crystal structure would reveal these interactions, which could include:

C-H···O interactions: Weak hydrogen bonds between carbon-hydrogen bonds (from the aromatic ring or the ethyl group) and the oxygen atoms of the ester and methoxy groups are likely to be significant in the crystal packing bldpharm.com.

Halogen bonding: The bromine atom could participate in halogen bonding interactions with other electronegative atoms in neighboring molecules.

π-π stacking: Interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

Understanding these packing motifs is essential for correlating the molecular structure with the macroscopic properties of the crystalline material.

Chemical Reactivity and Mechanistic Investigations

Reactivity at the Aryl Bromide Moiety

The primary site of reactivity for cross-coupling reactions on ethyl 2-bromo-4,5-dimethoxybenzoate is the carbon-bromine bond. The bromine atom serves as a leaving group, enabling the introduction of various organic fragments.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis, allowing for the efficient construction of complex molecular architectures. This compound is a suitable substrate for several of these powerful bond-forming reactions.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.

Exploration of Palladium-based Catalysts (e.g., Pd(PPh₃)₄)

The choice of the palladium catalyst is crucial for the success of the Suzuki-Miyaura coupling. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly employed catalyst for such transformations. It is an air-stable, commercially available complex that serves as a source of the active Pd(0) species in the catalytic cycle. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Ligand Effects on Reaction Efficiency and Selectivity

The ligands coordinated to the palladium center play a critical role in modulating the catalyst's reactivity, stability, and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are widely used. The electronic and steric properties of the ligand influence both the oxidative addition and reductive elimination steps of the catalytic cycle. For electron-rich aryl bromides like this compound, the use of electron-rich and bulky phosphine ligands can often enhance the rate of the reaction. The choice of ligand can also impact the lifetime of the catalyst and the formation of side products.

Optimization of Base and Solvent Systems

The base and solvent are critical parameters that must be optimized for an efficient Suzuki-Miyaura coupling. The base is required to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates transmetalation. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). The choice of base can significantly affect the reaction yield and needs to be compatible with the substrates and catalyst system.

The solvent system must be capable of dissolving the various components of the reaction mixture and is often a mixture of an organic solvent and water. Common organic solvents include toluene (B28343), dioxane, and dimethylformamide (DMF). The presence of water is often necessary for the activation of the boronic acid by the base. The selection of the appropriate solvent and base combination is crucial for achieving high yields and minimizing side reactions.

Below is a representative table illustrating the optimization of reaction conditions for a generic Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid, showcasing the interplay between catalyst, base, and solvent.

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 75 |

| 2 | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85 |

| 3 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 92 |

| 4 | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 88 |

Other Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Besides the Suzuki-Miyaura coupling, this compound can potentially undergo other important palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The reaction is typically catalyzed by a palladium salt, such as Pd(OAc)₂, in the presence of a phosphine ligand and a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. It is a powerful method for the formation of carbon-carbon bonds and is known for its high functional group tolerance. The reaction is catalyzed by a palladium or nickel complex.

The following table provides a general overview of the conditions for these cross-coupling reactions with a generic aryl bromide.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ | - | THF |

Transformations Involving the Ester Functional Group

The ethyl ester group is a key functional handle, allowing for transformations such as hydrolysis, transesterification, reduction, and amidation.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions. The product of this reaction is 2-bromo-4,5-dimethoxybenzoic acid . google.com

The acid-catalyzed hydrolysis of esters is a reversible equilibrium process. libretexts.org To drive the reaction toward the carboxylic acid product, it is typically performed with a large excess of water, often using a dilute mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) which acts as both the catalyst and the water source. libretexts.orgchemguide.co.uk

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism (A_AC2):

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (H₃O⁺). This enhances the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol). chemguide.co.uk

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695). libretexts.org

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and yielding the final product. chemguide.co.uk

A patent describing the synthesis of a related compound, ethyl veratrate, specifies refluxing with ethanol and concentrated sulfuric acid for 12 hours to achieve esterification, highlighting the conditions that can be reversed for hydrolysis. google.com

| Parameter | Condition | Purpose |

| Reagents | Dilute H₂SO₄ or HCl | Provides acid catalyst (H₃O⁺) and excess water |

| Temperature | Elevated / Reflux | Increases reaction rate to overcome activation energy |

| Mechanism | Nucleophilic Acyl Substitution (A_AC2) | Stepwise addition-elimination via a tetrahedral intermediate |

Hydrolysis to 2-bromo-4,5-dimethoxybenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzene Core

The benzene (B151609) ring of this compound is substituted with two strongly activating methoxy (B1213986) groups, a deactivating bromine atom, and a deactivating ethyl carboxylate group. The powerful ortho, para-directing influence of the two methoxy groups dominates the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The available position for substitution is C-6, which is ortho to the C-5 methoxy group and meta to the C-4 methoxy group. The directing effects are synergistic towards this position. An analogous reaction, the bromination of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), demonstrates this principle, where bromine is introduced at the C-2 position, ortho to one methoxy group and meta to the other, to yield 2-bromo-4,5-dimethoxybenzaldehyde (B182550). mdma.chsunankalijaga.org This highlights the strong directing power of the methoxy groups.

Mechanistic Studies of Key Chemical Transformations

Kinetic studies provide quantitative insight into the reaction mechanisms. The rate of a reaction is described by a rate law, which expresses the relationship between the rate and the concentrations of the reactants. youtube.comlibretexts.org For the transformations involving this compound, determining the reaction order with respect to each reactant is key to elucidating the mechanism.

Rate = k [Ester] [OH⁻]

This is consistent with a mechanism involving a rate-determining bimolecular step where the hydroxide (B78521) ion attacks the ester carbonyl. libretexts.org Kinetic data, such as the half-life (t₁/₂) of hydrolysis for related bromo-substituted ethyl benzoates, show a dependency on the substituent's position. For example, ethyl p-bromobenzoate hydrolyzes faster (t₁/₂ = 12 min) than the unsubstituted ethyl benzoate (B1203000) (t₁/₂ = 14 min), while ethyl m-bromobenzoate hydrolyzes slower (t₁/₂ = 25 min). nih.gov The half-life of ethyl o-bromobenzoate (15 min) suggests a competition between electronic and steric effects. nih.gov These findings allow for qualitative predictions about the hydrolysis kinetics of this compound, where both electronic and steric factors from the bromo and methoxy groups are at play.

Detailed kinetic investigations for this compound would involve systematically varying the concentration of the ester and other reactants (e.g., the nucleophile) while monitoring the reaction progress over time, for example, by using spectroscopic methods or chromatography. Plotting concentration versus time in various ways (e.g., ln[conc] vs. time, 1/[conc] vs. time) can help determine the reaction order. youtube.com Such studies are fundamental to optimizing reaction conditions and fully understanding the transformation's mechanism.

Identification and Characterization of Reaction Intermediates

In the context of palladium-catalyzed cross-coupling reactions involving this compound, the reaction proceeds through a series of well-defined palladium-containing intermediates. These transient species are typically not isolated but are identified and characterized through a combination of kinetic studies, in-situ spectroscopic methods, and by analogy to extensively studied systems.

The primary and most critical intermediate is the arylpalladium(II) complex , formed via oxidative addition of this compound to a palladium(0) catalyst. In this step, the C-Br bond is cleaved, and the palladium atom inserts itself, forming a new palladium-carbon and palladium-bromine bond. For a generic phosphine-ligated palladium catalyst, this intermediate can be represented as [Pd(Ar)(Br)L₂], where 'Ar' is the 2-ethoxycarbonyl-4,5-dimethoxyphenyl group and 'L' is a phosphine ligand. The initial product of this addition is often a cis-complex, which may subsequently isomerize to a more stable trans-isomer.

In Suzuki-Miyaura coupling reactions , this arylpalladium(II) halide intermediate then undergoes transmetalation. The organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide. This step forms a new arylpalladium(II)-R complex and is often preceded by the formation of a hydroxo-palladium species, [Pd(Ar)(OH)L₂], which is more reactive towards the boronic acid. The key intermediate formed after transmetalation is [Pd(Ar)(R)L₂].

In Buchwald-Hartwig amination reactions , the arylpalladium(II) bromide intermediate reacts with an amine. wikipedia.org The amine coordinates to the palladium center, and subsequent deprotonation by a base generates a palladium amido complex, [Pd(Ar)(NRR')L₂]. wikipedia.org This species is the direct precursor to the final product. wikipedia.org

A summary of key intermediates in these representative reactions is provided in the table below.

| Reaction Type | Precursor | Key Intermediate(s) | Description |

| Oxidative Addition | This compound + Pd(0)L₂ | [Pd(Ar)(Br)L₂] | Formation of an arylpalladium(II) halide complex. This is the initial activation of the C-Br bond. |

| Suzuki-Miyaura Coupling | [Pd(Ar)(Br)L₂] + R-B(OH)₂ + Base | [Pd(Ar)(OH)L₂], [Pd(Ar)(R)L₂] | Transmetalation step where the organic group from the boron reagent is transferred to palladium. |

| Buchwald-Hartwig Amination | [Pd(Ar)(Br)L₂] + HNRR' + Base | [Pd(Ar)(HNRR')(Br)L₂]⁺, [Pd(Ar)(NRR')L₂] | Coordination of the amine followed by deprotonation to form a palladium amido complex. wikipedia.org |

Ar = 2-ethoxycarbonyl-4,5-dimethoxyphenyl; L = Phosphine Ligand; R = Organic substituent from boronic acid; R', R'' = Amine substituents.

Elucidation of Catalyst Cycles and Transition States

Generalized Catalytic Cycle for Cross-Coupling:

Activation of the Pre-catalyst: Many reactions start with a stable palladium(II) pre-catalyst, such as Pd(OAc)₂, which is first reduced in situ to the active palladium(0) species.

Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig):

In the Suzuki-Miyaura cycle, the arylpalladium(II) halide complex reacts with the activated boronic acid. The transition state is thought to be a bridged, four-centered structure involving the palladium, the aryl group, the incoming R-group, and the boron atom, often facilitated by a bridging hydroxide or alkoxide ligand.

In the Buchwald-Hartwig cycle, the amine displaces the halide ligand (or a solvent molecule) from the arylpalladium(II) complex. The subsequent deprotonation leads to the crucial palladium amido intermediate.

Reductive Elimination: This is the final, product-forming step. The two organic groups (the aryl from this compound and the group from the coupling partner) are eliminated from the palladium center, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, which can then enter another cycle. The transition state for reductive elimination is typically a three-coordinate palladium species, from which the new bond is formed in a concerted fashion. wikipedia.org

The table below outlines the elementary steps and the nature of the transition states for a generic Suzuki-Miyaura coupling.

| Step | Description | Reactants | Products | Nature of Transition State |

| 1. Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | Ar-Br + Pd(0)L₂ | [Ar-Pd(II)(Br)L₂] | Three-centered, with partial bonds between Pd, C, and Br. Often the rate-limiting step. |

| 2. Transmetalation | Transfer of an organic group from boron to palladium. | [Ar-Pd(II)(Br)L₂] + R-B(OR')₃⁻ | [Ar-Pd(II)(R)L₂] + BrB(OR')₃ | Four-centered, often involving a bridging alkoxide or hydroxide between Pd and B. |

| 3. Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | [Ar-Pd(II)(R)L₂] | Ar-R + Pd(0)L₂ | Three-coordinate [Ar-Pd(II)(R)L] intermediate leading to a concerted bond formation. |

Ar = 2-ethoxycarbonyl-4,5-dimethoxyphenyl; L = Ligand.

Computational studies, such as Density Functional Theory (DFT), on model systems have been instrumental in calculating the geometries and energies of these transition states. nih.govdiva-portal.org For instance, in Suzuki couplings, the activation energy for oxidative addition is a key determinant of catalyst efficiency, while in Buchwald-Hartwig aminations, the energy barrier for reductive elimination can be significant, especially with sterically hindered amines. nih.gov These computational models, while not specific to this compound, provide a robust and predictive framework for understanding its reactivity in these crucial synthetic transformations.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a important method for the quantum mechanical modeling of molecules, balancing computational cost with high accuracy. DFT calculations for ethyl 2-bromo-4,5-dimethoxybenzoate have been employed to predict its molecular geometry, spectroscopic parameters, and electronic landscape.

The three-dimensional structure of this compound is crucial in determining its physical and chemical properties. DFT calculations are used to find the most stable conformation of the molecule by optimizing its geometry to a minimum energy state. This involves the systematic exploration of the potential energy surface by varying key dihedral angles, particularly those associated with the ester and methoxy (B1213986) groups.

The conformational landscape of substituted ethyl benzoates is influenced by the interplay of steric and electronic effects. For this compound, the orientation of the ethyl ester group relative to the benzene (B151609) ring and the positioning of the two methoxy groups are of primary interest. Theoretical studies on similar substituted benzenes and ethyl benzoates suggest that the planar conformation, where the C=O bond of the ester is coplanar with the aromatic ring, is often the most stable due to favorable resonance interactions. However, steric hindrance from the ortho-bromo substituent can lead to a twisted conformation.

Conformational analysis of this compound would typically involve a scan of the dihedral angle (O=C-O-C) of the ethyl group and the C-O bonds of the methoxy groups to identify the global minimum energy structure.

| Dihedral Angle | Description | Predicted Stability |

| C2-C1-C(O)-O | Rotation of the ester group | The planar conformer is expected to be a low-energy state, but steric clash with the bromine at C2 may favor a slightly twisted geometry. |

| C4-O-CH3 | Rotation of the C4-methoxy group | Freely rotating, with minimal impact on the overall conformation. |

| C5-O-CH3 | Rotation of the C5-methoxy group | Freely rotating, with minimal impact on the overall conformation. |

This table is a representation of expected conformational analysis considerations based on principles from related molecules.

DFT calculations are a valuable tool for predicting the nuclear magnetic resonance (NMR) spectra of organic molecules. By calculating the magnetic shielding tensors of each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions, when compared with experimental data (if available), can aid in the structural elucidation and assignment of signals.

For this compound, the chemical shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the electron-withdrawing bromine atom and the electron-donating methoxy groups. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework for accurate chemical shift predictions.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~125-130 |

| C2 | - | ~115-120 |

| C3 | ~7.0-7.2 | ~110-115 |

| C4 | - | ~148-153 |

| C5 | - | ~145-150 |

| C6 | ~7.3-7.5 | ~115-120 |

| C=O | - | ~165-170 |

| O-CH₂ | ~4.2-4.4 | ~60-65 |

| CH₃ (ethyl) | ~1.3-1.5 | ~13-15 |

| O-CH₃ (at C4) | ~3.8-4.0 | ~55-60 |

| O-CH₃ (at C5) | ~3.8-4.0 | ~55-60 |

Note: These are estimated values based on DFT calculations of similar compounds and are presented for illustrative purposes. Actual experimental values may vary.

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide insights into these properties through the analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene ring, while the LUMO may have significant contributions from the carbonyl group and the aromatic ring.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), prone to nucleophilic attack. In this compound, the oxygen atoms of the carbonyl and methoxy groups are expected to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom might show positive potential.

Theoretical Investigation of Reaction Mechanisms

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. This includes identifying intermediates, transition states, and calculating the activation energies.

The synthesis of this compound typically involves the esterification of 2-bromo-4,5-dimethoxybenzoic acid with ethanol (B145695), often under acidic conditions. Computational studies can model this reaction to determine the most likely pathway. The energy landscape would map the energy of the system as the reactants are converted into products, passing through various intermediates and transition states.

The acid-catalyzed esterification mechanism, known as the Fischer esterification, involves the initial protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water. Each of these steps can be modeled computationally to determine its energetic feasibility.

A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate.

For the esterification of 2-bromo-4,5-dimethoxybenzoic acid, the rate-determining step is often the nucleophilic attack of ethanol on the protonated carboxylic acid or the elimination of water. Computational analysis can pinpoint the highest energy barrier and thus identify the rate-limiting step. The presence of the bulky bromine atom at the ortho position can influence the activation energy due to steric hindrance, a factor that can be quantified through these theoretical calculations.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are a fundamental aspect of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity in a specific chemical transformation. For aromatic compounds like this compound, QSRR models are invaluable for predicting reaction outcomes, understanding reaction mechanisms, and designing novel molecules with desired reactivity profiles. These studies typically involve the calculation of various molecular descriptors that quantify electronic and steric properties, which are then correlated with experimental or computationally determined reaction rates or equilibrium constants.

The reactivity of substituted benzoates, including this compound, is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. These effects can be quantitatively described using linear free-energy relationships (LFERs), such as the Hammett and Taft equations. walisongo.ac.idlibretexts.orgwikipedia.org

Electronic Effects:

The electronic influence of a substituent is its ability to donate or withdraw electron density from the reaction center. This is often quantified by the Hammett substituent constant (σ). libretexts.org Electron-withdrawing groups (EWGs) have positive σ values and tend to increase the rate of reactions where negative charge develops in the transition state, such as in the alkaline hydrolysis of esters. viu.caviu.ca Conversely, electron-donating groups (EDGs) have negative σ values and slow down such reactions.

For this compound, the substituents are a bromine atom and two methoxy groups.

Methoxy (-OCH₃): This group is strongly electron-donating through resonance (+R) and weakly electron-withdrawing through induction (-I). The net effect is typically electron-donating.

The combined electronic effect of these substituents on the reactivity of the ester can be complex and is often approximated by the sum of their individual Hammett constants.

A classic example used to illustrate these electronic effects is the alkaline hydrolysis of substituted ethyl benzoates. libretexts.orgviu.ca The reaction proceeds through a tetrahedral intermediate, and the rate is sensitive to the electronic nature of the substituents on the benzene ring. viu.ca The Hammett equation for this type of reaction is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted benzoate (B1203000).

k₀ is the rate constant for the unsubstituted ethyl benzoate.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. walisongo.ac.id

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. libretexts.org

A positive ρ value, as is typically observed for the alkaline hydrolysis of esters, signifies that the reaction is accelerated by electron-withdrawing groups. viu.ca

Steric Effects:

Steric effects arise from the spatial arrangement of atoms and can hinder the approach of a reagent to the reaction center. numberanalytics.com The Taft equation extends the Hammett equation to account for steric effects, particularly for ortho-substituted compounds and aliphatic systems. wikipedia.orgdalalinstitute.com The Taft equation can be expressed as:

log(k/k₀) = ρσ + δEₛ

where:

ρ* is the sensitivity factor for polar effects.

σ* is the polar substituent constant.

δ is the sensitivity factor for steric effects.

Eₛ is the steric substituent constant. wikipedia.orgdalalinstitute.com

In this compound, the bromine atom is in the ortho position relative to the ester group. This proximity can lead to significant steric hindrance, potentially slowing down the rate of reactions at the carbonyl carbon. The two methoxy groups at positions 4 and 5 are less likely to exert a direct steric effect on the ester functionality.

Illustrative Data for Reaction Efficiency:

| Substituent (X) in Ethyl X-benzoate | Hammett Constant (σ) | Taft Steric Constant (Eₛ) | Predicted Relative Rate (k/k₀) | Primary Effect on Reactivity |

|---|---|---|---|---|

| H (unsubstituted) | 0.00 | 0.00 | 1.00 | Reference |

| 4-NO₂ | 0.78 | 0.00 | 75.0 | Strongly electron-withdrawing |

| 3-NO₂ | 0.71 | 0.00 | 50.0 | Electron-withdrawing |

| 4-Br | 0.23 | 0.00 | 3.5 | Weakly electron-withdrawing |

| 4-OCH₃ | -0.27 | 0.00 | 0.4 | Strongly electron-donating |

| 2-Br | - | -0.46 | 0.8 | Steric hindrance and electronic effects |

| 2,4,5-Br(OCH₃)₂ (hypothetical) | ~0.1 (estimated) | -0.46 | ~2.0 | Combined electronic and steric effects |

Detailed Research Findings:

Studies on the hydrolysis of substituted esters have consistently shown that electron-withdrawing substituents in the meta and para positions increase the reaction rate by stabilizing the negatively charged transition state. libretexts.orgviu.ca For instance, a 4-nitro group, with a large positive σ value, significantly accelerates hydrolysis compared to the unsubstituted ester. viu.ca Conversely, a 4-methoxy group, being a strong electron-donator, retards the reaction.

Synthetic Applications of Ethyl 2 Bromo 4,5 Dimethoxybenzoate As a Key Intermediate

Precursor for Advanced Aromatic Systems

The strategic placement of the bromo and ester functionalities on the benzene (B151609) ring of ethyl 2-bromo-4,5-dimethoxybenzoate allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of highly functionalized aromatic compounds.

Synthesis of Polysubstituted Benzoates with Tunable Electronic Properties

The bromine atom in this compound serves as a handle for the introduction of various substituents onto the aromatic ring through cross-coupling reactions. This allows for the synthesis of a library of polysubstituted benzoates. The nature of the substituents introduced can be systematically varied to fine-tune the electronic properties of the resulting molecules. For instance, the introduction of electron-donating groups can increase the electron density of the aromatic ring, while electron-withdrawing groups can decrease it. This modulation of electronic properties is crucial for applications in materials science, where such compounds can be utilized in the development of organic semiconductors, dyes, and other functional materials.

While specific studies on the tunable electronic properties of derivatives synthesized directly from this compound are not extensively documented in the reviewed literature, the principles of physical organic chemistry suggest that systematic variation of substituents at the 2-position would predictably alter the electronic character of the benzoate (B1203000) system. The Hammett equation and its extensions could be used to correlate substituent constants with properties such as reaction rates, spectroscopic shifts (e.g., in NMR or UV-Vis), and redox potentials.

Construction of Biaryl Compounds via Cross-Coupling

The formation of a carbon-carbon bond between two aromatic rings, creating a biaryl scaffold, is a fundamental transformation in organic synthesis. Biaryl units are prevalent in many pharmaceuticals, natural products, and materials. This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions to construct such biaryl compounds.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for biaryl synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. This compound can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield the corresponding biaryl compounds. The reaction proceeds with high efficiency, providing a straightforward route to sterically hindered and electronically diverse biaryls.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | Good to Excellent |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90-110 | High |

This is a representative table based on general Suzuki-Miyaura reaction conditions. Specific yields for the coupling of this compound were not found in the provided search results.

Heck Coupling: The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.org While not a direct biaryl synthesis in the traditional sense, it allows for the introduction of a vinyl-aryl or substituted vinyl group, which can be a precursor to more complex cyclic systems. This compound can react with various alkenes in the presence of a palladium catalyst and a base to form substituted stilbene (B7821643) and cinnamate (B1238496) derivatives. wikipedia.orgorganic-chemistry.orgresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org This method is invaluable for the synthesis of arylalkynes, which are important intermediates in the synthesis of natural products and materials. libretexts.org this compound can be effectively coupled with a variety of terminal alkynes under standard Sonogashira conditions to produce the corresponding 2-alkynyl-4,5-dimethoxybenzoates. wikipedia.orglibretexts.orgorganic-chemistry.org

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The functional group array of this compound makes it a versatile precursor for the synthesis of various heterocyclic systems.

Annulation and Cyclization Reactions to Form Fused Ring Systems

The ortho-relationship between the bromo and ester groups in this compound is particularly advantageous for the construction of fused ring systems through annulation and cyclization reactions. For example, following a Sonogashira coupling to introduce an alkyne at the 2-position, intramolecular cyclization can be induced to form coumarins or other oxygen-containing heterocycles. Similarly, introduction of a suitable nitrogen-containing substituent can lead to the formation of quinoline (B57606) or isoquinoline (B145761) derivatives.

Incorporation into Diverse Heterocyclic Scaffolds

Beyond fused systems, the core structure of this compound can be incorporated into a wide range of heterocyclic scaffolds. For instance, the ester functionality can be converted to a hydrazide, which can then be cyclized to form oxadiazoles (B1248032) or thiadiazoles. While a direct example using this compound was not found, a study on the synthesis of bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives demonstrates the utility of a similar bromo-methoxy substituted benzohydrazide (B10538) in forming thiazole-containing compounds. This suggests a potential pathway for the subject compound in the synthesis of analogous heterocyclic structures.

Intermediate for Complex Organic Molecule Synthesis

The versatility of this compound extends to its use as a key intermediate in the total synthesis of complex natural products and pharmaceutically active molecules. The dimethoxy-substituted benzene ring is a common motif in many bioactive natural products, and the bromo and ester groups provide the necessary handles for further elaboration of the molecular framework.

For example, the related compound 2-bromo-4,5-dimethoxybenzyl bromide is a key intermediate in the synthesis of pinaverium (B1222119) bromide, a medication used to treat irritable bowel syndrome. patsnap.com Furthermore, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which can be synthesized from 2-bromo-4,5-dimethoxybenzaldehyde (B182550), is a crucial intermediate in the synthesis of ivabradine, a heart rate lowering medication. google.comgoogle.com These examples highlight the importance of the 2-bromo-4,5-dimethoxy-substituted aromatic core in the development of important pharmaceuticals.